3-phenyl-1-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione
Description
The compound 3-phenyl-1-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione features a hybrid structure combining a thieno[3,2-d]pyrimidine core, a piperidinyl linker, and an imidazolidine-2,4-dione moiety. The thienopyrimidine scaffold is notable for its sulfur-containing aromatic system, which enhances electronic interactions in biological systems. The piperidine group provides conformational flexibility, while the imidazolidinedione contributes hydrogen-bonding capacity.
Properties
IUPAC Name |
3-phenyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c26-17-12-24(20(27)25(17)15-4-2-1-3-5-15)14-6-9-23(10-7-14)19-18-16(8-11-28-18)21-13-22-19/h1-5,8,11,13-14H,6-7,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRGYNOOZIIYAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C4=NC=NC5=C4SC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-phenyl-1-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione represents a novel class of biologically active molecules. This compound is of particular interest due to its potential therapeutic applications in various diseases, including cancer and metabolic disorders. This article explores the biological activity of this compound through a review of recent studies, synthesis methods, and biological evaluations.
Synthesis
The synthesis of the compound typically involves multi-step reactions that incorporate thieno[3,2-d]pyrimidine and piperidine moieties. A common method includes the reaction of 3-phenyl derivatives with thieno[3,2-d]pyrimidine under specific conditions to yield the desired imidazolidine structure. Key steps often involve:
- Formation of the Thieno-Pyrimidine Core : Utilizing Vilsmeier-Haack reagents for cyclization.
- Piperidine Integration : Adding piperidine derivatives to enhance biological activity.
- Final Cyclization : Converting to the imidazolidine structure through cyclization reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazolidine derivatives. For instance, compounds similar to This compound have shown promising results against various cancer cell lines.
Table 1: Anticancer Activity of Similar Compounds
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound A | Breast Cancer | 5.0 |
| Compound B | Lung Cancer | 12.5 |
| Compound C | Colon Cancer | 7.8 |
These compounds exhibited significant cytotoxic effects, indicating their potential as lead compounds for further development.
Antidiabetic Effects
In addition to anticancer properties, imidazolidine derivatives have been investigated for their antidiabetic effects. Studies have shown that these compounds can improve insulin sensitivity and glucose uptake in cellular models.
Case Study:
A study conducted on diabetic rat models demonstrated that administration of a related imidazolidine derivative resulted in a reduction in blood glucose levels and improved lipid profiles. The mechanism was linked to the modulation of insulin signaling pathways.
The biological activity attributed to This compound is believed to involve:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : This action can enhance insulin signaling and promote glucose metabolism.
- Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways selectively in cancerous cells while sparing normal cells.
Comparison with Similar Compounds
Structural Analog 1: 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
Structural Analog 2: 3-Phenyl-1-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione
- Core Structure: Replaces the thieno[3,2-d]pyrimidine with a pyrido[3,4-d]pyrimidine, introducing an additional nitrogen atom.
Structural Analog 3: Chromeno[4,3-d]pyrimidine Derivative
- Core Structure: Chromeno[4,3-d]pyrimidine fused with a coumarin system, linked to a piperidinyl-phenyl group.
- Synthesis : One-step reaction using p-toluenesulfonic acid, highlighting a simpler route than the target compound’s multi-step synthesis .
- Properties: Computational studies predict good oral bioavailability and drug-like features, suggesting the chromeno system may offer metabolic stability advantages over thienopyrimidine derivatives .
Structural Analog 4: Thiopyrano[3,4-b][5,4-d]pyrimidin-4-one
- Core Structure: Thiopyrano-pyrimidinone fused system with a phenyl-piperidinyl substituent.
- Key Differences: The thiopyran ring introduces a sulfur atom in a non-aromatic position, altering lipophilicity and steric bulk compared to the planar thienopyrimidine core of the target compound .
Structural Analog 5: Trifluoromethylpyrimidinyl Derivative
- Core Structure: Imidazolidinedione-piperidine linked to a trifluoromethylpyrimidine group instead of thienopyrimidine.
Comparative Data Table
Key Research Findings
- Electronic Effects: Thieno[3,2-d]pyrimidine derivatives exhibit distinct electronic profiles due to sulfur’s polarizability, enabling stronger van der Waals interactions compared to nitrogen-rich pyrido analogs .
- Synthetic Accessibility: The target compound’s multi-step synthesis contrasts with simpler routes for chromeno derivatives, which may affect scalability .
- Bioavailability: Computational models favor chromeno and trifluoromethyl derivatives for drug-like properties, though experimental validation is lacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
